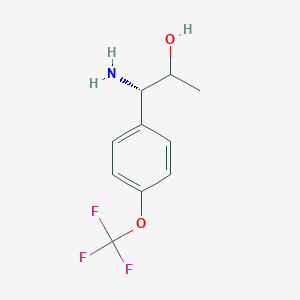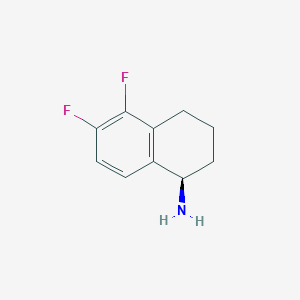
(R)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring, which is partially hydrogenated. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Hydrogenation: The partially hydrogenated naphthalene ring is obtained through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale fluorination and hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of chiral catalysts or resolution methods may be employed to obtain the desired ®-enantiomer with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of difluorinated ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure with the amine group at a different position.
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with opposite optical activity.
5,6-Difluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group but has a similar fluorinated naphthalene core.
Uniqueness
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of fluorine atoms enhances its chemical stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(1R)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clé InChI |
CREDSYGNTQWQGH-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=C(C=C2)F)F)N |
SMILES canonique |
C1CC(C2=C(C1)C(=C(C=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


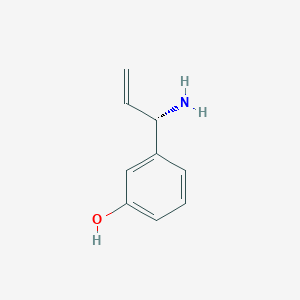
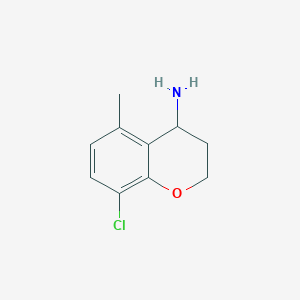

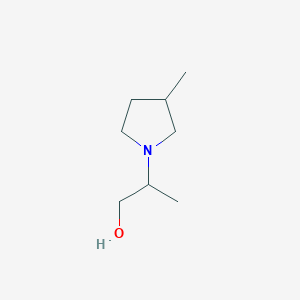



![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)
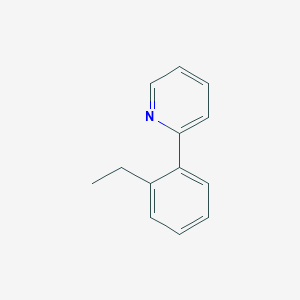
![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
